N-[(3E)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine
Description
N-[(3E)-4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine is a hydroxylamine derivative featuring a benzofuran backbone substituted with three methyl groups. The (3E)-configuration indicates the geometry of the imine group, which influences its reactivity and interactions. Hydroxylamine derivatives are known for their diverse applications in organic synthesis, pharmacology, and materials science, often participating in redox reactions, coordination chemistry, and enzyme inhibition .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(NZ)-N-(4,6,7-trimethyl-1-benzofuran-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c1-6-4-7(2)10-9(12-13)5-14-11(10)8(6)3/h4,13H,5H2,1-3H3/b12-9+ |
InChI Key |
AKCXJGFUOJUFSY-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=C2/C(=N/O)/COC2=C1C)C |
Canonical SMILES |
CC1=CC(=C2C(=NO)COC2=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3E)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, in the presence of an acid catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced by reacting the benzofuran derivative with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3E)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[(3E)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3E)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the benzofuran ring can interact with cellular membranes and receptors, affecting various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
a. N-(2-Methoxyphenyl)hydroxylamine
- Structure : Contains a hydroxylamine group attached to a 2-methoxyphenyl ring.
- Key Differences : Lacks the benzofuran core and methyl substituents present in the target compound.
- Reactivity: Undergoes enzymatic metabolism via CYP1A and CYP2E1 isoforms, producing o-aminophenol and o-anisidine metabolites. Reductive pathways dominate in hepatic microsomes, influenced by CYP enzyme induction .
- Implications for Target Compound : The trimethyl-benzofuran structure may enhance lipophilicity and metabolic stability compared to simpler aryl-hydroxylamines.
b. N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide
- Structure : Features a hydroxamic acid group (N-hydroxyamide) linked to a chlorophenyl ring.
- Key Differences : The hydroxamic acid moiety differs from the hydroxylamine group, altering chelation and redox properties.
- Applications : Used in antioxidant studies, leveraging its ability to scavenge free radicals like DPPH .
c. Ethyl (2E)-3-Dimethylamino-2-[(4Z)-4-Dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate
- Structure : Contains a hydroxylamine intermediate used in cyclization reactions to form pyrazolo[4,3-c]pyridine derivatives .
- Key Differences : The target compound’s benzofuran core may confer rigidity and electronic effects distinct from pyrazole-based systems.
- Implications for Target Compound : Similar reactivity in cyclization or coordination reactions could be anticipated, depending on substituent effects.
Metabolic and Biochemical Comparisons
- Enzymatic Interactions: N-(2-Methoxyphenyl)hydroxylamine is metabolized by CYP1A and CYP2E1, producing reductive (o-anisidine) and oxidative (o-aminophenol) metabolites . In contrast, hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) often undergo hydrolysis or act as histone deacetylase (HDAC) inhibitors .
Redox Behavior :
Regulatory and Stability Considerations
- The target compound’s structural dissimilarity may exempt it from such regulations.
- Stability : Hydroxylamine derivatives are prone to artifact formation in environmental samples (e.g., reactions with aldehydes/ketones) . The target compound’s steric hindrance from methyl groups may mitigate such side reactions.
Biological Activity
N-[(3E)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-3-ylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The compound is derived from the benzofuran framework, which is known for its diverse pharmacological properties. The synthesis typically involves the formation of hydroxylamine derivatives through various chemical reactions, including condensation processes that yield the desired structure.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its antiproliferative effects against cancer cell lines and its potential as an acetylcholinesterase (AChE) inhibitor.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzofuran exhibit significant antiproliferative activity against various human cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), HT-29 (colon), and MCF-7 (breast) cells.
- IC50 Values : Some derivatives showed IC50 values in the single-digit nanomolar range, indicating potent activity compared to control compounds like combretastatin A-4 (CA-4) .
| Compound | Cell Line | IC50 (nM) | Comparison |
|---|---|---|---|
| 6a | A549 | 10 | More active than CA-4 |
| 11a | HeLa | 5 | 10-fold more active than CA-4 |
| 6g | MCF-7 | 8 | Significant inhibition |
These findings suggest that modifications to the benzofuran structure can enhance biological activity.
Acetylcholinesterase Inhibition
The compound's potential as an AChE inhibitor has also been investigated. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary results indicate that benzofuran derivatives can inhibit AChE effectively:
- Inhibition Potency : Compounds were compared against eserine as a reference.
- Most Active Compound : Among synthesized derivatives, one compound exhibited an IC50 value of , indicating strong inhibitory potential .
The mechanisms underlying the biological activities of this compound involve:
- Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Histone Deacetylase (HDAC) Inhibition : Compounds have shown to inhibit HDAC6, which is associated with cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives:
- Study on Anticancer Activity : A study synthesized multiple benzofuran derivatives and tested their effects on various cancer cell lines. The results indicated a clear structure–activity relationship where specific substitutions enhanced anticancer potency .
- Neuroprotective Potential : Research examining the neuroprotective effects of these compounds found that certain derivatives could significantly reduce oxidative stress markers in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
